molecular formula C18H19Cl2NO B14437562 2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-chlorophenol CAS No. 80018-11-7

2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-chlorophenol

Cat. No.: B14437562
CAS No.: 80018-11-7
M. Wt: 336.3 g/mol
InChI Key: QRXIWTBXZQIDHG-UHFFFAOYSA-N
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Description

2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-chlorophenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a chlorophenol group and a substituted imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-chlorophenol typically involves the reaction of 2-chlorobenzaldehyde with 3-methylbutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the imine intermediate. This intermediate is then reacted with 4-chlorophenol to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorophenol group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Substituted phenols

Scientific Research Applications

2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-chlorophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-chlorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imine group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-bromophenol
  • 2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-fluorophenol
  • 2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-iodophenol

Uniqueness

2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-chlorophenol is unique due to the presence of both chlorophenol and imine groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern also differentiates it from other similar compounds, making it a valuable compound for various research applications.

Properties

CAS No.

80018-11-7

Molecular Formula

C18H19Cl2NO

Molecular Weight

336.3 g/mol

IUPAC Name

4-chloro-2-[C-(2-chlorophenyl)-N-(3-methylbutyl)carbonimidoyl]phenol

InChI

InChI=1S/C18H19Cl2NO/c1-12(2)9-10-21-18(14-5-3-4-6-16(14)20)15-11-13(19)7-8-17(15)22/h3-8,11-12,22H,9-10H2,1-2H3

InChI Key

QRXIWTBXZQIDHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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